molecular formula C17H24O3 B1360728 8-(4-n-Propylphenyl)-8-oxooctanoic acid CAS No. 951892-26-5

8-(4-n-Propylphenyl)-8-oxooctanoic acid

Cat. No.: B1360728
CAS No.: 951892-26-5
M. Wt: 276.4 g/mol
InChI Key: IJYAOIUOOMEHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-n-Propylphenyl)-8-oxooctanoic acid is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.38 g/mol It is characterized by the presence of a ketone group (oxo) and a propylphenyl group attached to an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-n-Propylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-propylbenzaldehyde with a suitable octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, oxidation, and esterification, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(4-n-Propylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(4-n-Propylphenyl)-8-oxooctanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(4-n-Propylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 8-Oxo-8-(4-methylphenyl)octanoic acid
  • 8-Oxo-8-(4-ethylphenyl)octanoic acid
  • 8-Oxo-8-(4-butylphenyl)octanoic acid

Comparison: 8-(4-n-Propylphenyl)-8-oxooctanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

8-oxo-8-(4-propylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYAOIUOOMEHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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